N-[4-(Amino)butyl]phthalimide
Description
Historical Context and Evolution of Phthalimide (B116566) Chemistry Pertinent to N-[4-(Amino)butyl]phthalimide
The journey of phthalimide chemistry began in 1887 with S. Gabriel's pioneering application of phthalimide in organic synthesis. rsc.org This marked the inception of the Gabriel synthesis, a robust method for preparing primary amines. ncert.nic.inmasterorganicchemistry.com The synthesis involves the deprotonation of phthalimide to form a nucleophilic anion, which then reacts with an alkyl halide. ncert.nic.inmasterorganicchemistry.com Subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group, yielding the primary amine. wikipedia.org This foundational reaction has been instrumental in the synthesis of a vast array of N-substituted phthalimides, including the precursor to the title compound.
The synthesis of N-substituted phthalimides has evolved significantly over the years, with various methods being developed to enhance efficiency and substrate scope. rsc.org These methods include the dehydrative condensation of phthalic anhydride (B1165640) with primary amines at elevated temperatures, a common approach when the amine is readily available. organic-chemistry.org For less accessible amines, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions or the reaction of potassium phthalimide with alkyl halides (an extension of the Gabriel synthesis) are popular alternatives. organic-chemistry.org The development of this compound and its derivatives is a direct outcome of these advancements in phthalimide chemistry, leveraging the core principles of the Gabriel synthesis and subsequent modifications.
Academic Significance of this compound as a Molecular Scaffold
The academic significance of this compound lies in its versatile nature as a molecular scaffold. ucl.ac.ukresearchgate.net The phthalimide moiety itself is a crucial pharmacophore, a structural unit responsible for a drug's biological activity. researchgate.netnih.gov The presence of the N-butyl spacer and the terminal amino group in this compound provides multiple points for further functionalization, allowing for the creation of a diverse library of derivatives.
This structural adaptability makes it a valuable building block in several areas of chemical research:
Medicinal Chemistry: The phthalimide core is found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govrjptonline.org The aminobutyl side chain of this compound offers a convenient handle to attach other pharmacologically active moieties, leading to the development of novel therapeutic agents. smolecule.commdpi.com
Materials Science: The inherent fluorescence of the phthalimide ring system makes this compound and its derivatives promising candidates for the development of organic light-emitting diodes (OLEDs) and other photonic devices. smolecule.com The ability to tune the electronic properties through chemical modification is a key advantage in this field.
Supramolecular Chemistry: The hydrogen bonding capabilities of the amino group and the phthalimide carbonyls, along with potential π-π stacking interactions of the aromatic ring, enable the formation of well-defined supramolecular assemblies. nih.gov
Overview of Contemporary Research Trajectories Involving this compound
Current research involving this compound is vibrant and multifaceted, exploring its potential in various applications.
One significant area of investigation is its use as a fluorescent probe. smolecule.com The solvatochromic properties of similar aminophthalimides, where the fluorescence emission is sensitive to the polarity of the solvent, are being harnessed for sensing applications. lookchem.com
In medicinal chemistry, researchers are actively exploring the synthesis of novel derivatives of this compound to develop new therapeutic agents. For instance, it has been investigated for its potential antifungal and anti-biofilm properties against Candida species. smolecule.com The mechanism of action is believed to involve the inhibition of biofilm formation and hyphal growth by downregulating specific genes. smolecule.com Furthermore, the core structure is being incorporated into more complex molecules with potential applications in treating a range of diseases.
In the field of materials science, the focus is on utilizing the unique photophysical properties of this compound and its analogs. Research is underway to develop new materials with tailored optical and electronic properties for applications in sensors, displays, and other optoelectronic devices. lookchem.com
The synthesis of this compound itself is also a subject of ongoing research, with a focus on developing greener and more efficient synthetic routes. This includes the use of microwave-assisted synthesis and the exploration of novel catalysts to improve yields and reduce reaction times. rsc.orgsphinxsai.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H14N2O2 |
| Molar Mass | 218.25 g/mol |
| Appearance | White crystal powder |
| Melting Point | 180-182°C |
| Boiling Point (Predicted) | 393.1±25.0 °C |
| Density (Predicted) | 1.243±0.06 g/cm3 |
| pKa (Predicted) | 0.84±0.20 |
| Solubility | Slightly soluble in water, soluble in alcohol and organic solvents |
Data sourced from chembk.com
Structure
3D Structure
Properties
CAS No. |
99008-43-2 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(4-aminobutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H14N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8,13H2 |
InChI Key |
GZCFMVCWRGPDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Amino Butyl Phthalimide and Its Precursors
Classical Approaches to Phthalimide (B116566) Ring Formation Relevant to N-[4-(Amino)butyl]phthalimide
The foundational methods for synthesizing N-substituted phthalimides have been well-established for over a century and primarily include the direct condensation of phthalic anhydride (B1165640) with a primary amine and the Gabriel synthesis.
The most direct classical route involves the dehydrative condensation of phthalic anhydride with a primary amine at elevated temperatures. organic-chemistry.org To synthesize the target molecule, this would involve reacting phthalic anhydride with 1,4-diaminobutane (B46682). However, due to the presence of two primary amino groups in 1,4-diaminobutane, this reaction would lead to a mixture of products, including the desired mono-substituted product and the bis-substituted product, N,N'-(butane-1,4-diyl)bis(isoindoline-1,3-dione). Therefore, a protecting group strategy is necessary for this classical approach, which is discussed in section 2.2.2.
The Gabriel synthesis, developed by Siegmund Gabriel in 1887, is a robust and widely used method for preparing primary amines and serves as an excellent pathway to this compound. wikipedia.orglibretexts.org This method avoids the over-alkylation that can occur with direct alkylation of ammonia (B1221849). chemistrysteps.commasterorganicchemistry.com The process begins with the deprotonation of phthalimide by a strong base, such as potassium hydroxide (B78521) (KOH), to form potassium phthalimide. This phthalimide anion then acts as a nucleophile in an SN2 reaction with a primary alkyl halide. libretexts.orgchemistrysteps.com
For the synthesis of this compound, the key precursor N-(4-bromobutyl)phthalimide is first prepared. This is achieved by reacting potassium phthalimide with 1,4-dibromobutane. chemicalbook.com The subsequent step involves the conversion of the bromo group to an amino group. This can be accomplished through various nucleophilic substitution reactions, for instance, with sodium azide (B81097) to form an azido intermediate, followed by reduction to the primary amine. The final step in the Gabriel synthesis is the cleavage of the phthaloyl group to release the primary amine. This is typically achieved by hydrazinolysis (the Ing-Manske procedure), where hydrazine (B178648) hydrate is used to cleave the N-alkylphthalimide, yielding the desired primary amine and a stable phthalhydrazide (B32825) precipitate. wikipedia.orgnrochemistry.com
Table 1: Classical Synthesis Conditions for N-(4-bromobutyl)phthalimide
| Reactants | Base / Reagent | Solvent | Conditions | Yield | Reference |
| Phthalimide, 1,4-dibromobutane | Potassium Carbonate | Acetone | Reflux, 2 hours | 92% | chemicalbook.com |
| Potassium Phthalimide, 1,4-dibromobutane | - | DMF | Room Temp, 26 hours | 92.4% | chemicalbook.com |
Modern Synthetic Strategies for the Elaboration of this compound
Modern organic synthesis seeks to improve upon classical methods by enhancing efficiency, selectivity, and reaction conditions. These strategies often employ advanced catalytic systems, protecting group manipulations, and strategic bond-forming sequences.
The synthesis of this compound can be designed using either a convergent or divergent approach.
A divergent synthesis approach begins with a central starting material and sequentially adds functionality. In this context, one could start with 1,4-diaminobutane. One of the amino groups would first be protected (e.g., as a Boc-carbamate). The remaining free amino group would then react with phthalic anhydride to form the phthalimide ring. The final step would be the deprotection of the terminal amino group to yield the target compound. This strategy allows for the creation of a common intermediate (the mono-protected diamine) that could potentially be used to synthesize various N-substituted derivatives.
Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. springernature.com In the synthesis of this compound, protecting groups are crucial, particularly when starting from 1,4-diaminobutane.
The phthalimide group itself can be considered a protecting group for a primary amine, as utilized in the Gabriel synthesis. masterorganicchemistry.com It is stable to a wide range of reaction conditions and can be removed under specific conditions like hydrazinolysis. wikipedia.org
When synthesizing the target molecule from 1,4-diaminobutane and phthalic anhydride, selective protection of one of the two amino groups is necessary to prevent the formation of the bis-phthalimide product. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for amines. creative-peptides.com A facile method for the mono-BOC protection of symmetrical diamines involves the sequential addition of one equivalent of hydrochloric acid (to form the mono-ammonium salt) followed by one equivalent of di-tert-butyl dicarbonate ((Boc)₂O). researchgate.netresearchgate.net This strategy differentiates the two amino groups, allowing the free base to react selectively with phthalic anhydride. The acid-labile Boc group can then be removed under acidic conditions to reveal the terminal primary amine. creative-peptides.com
Table 2: Common Amine Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl) | creative-peptides.com |
| Benzyloxycarbonyl | Cbz / Z | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd), HBr/AcOH | creative-peptides.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild basic conditions (e.g., Piperidine (B6355638) in DMF) | creative-peptides.com |
| Phthaloyl | Pht | Phthalic Anhydride | Hydrazine hydrate (N₂H₄) | wikipedia.org |
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles have been successfully applied to the synthesis of phthalimides.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Microwave-assisted synthesis has emerged as a powerful tool for achieving this goal. The reaction of phthalic anhydride with amines can be carried out rapidly and in high yields under solvent-free ("neat") conditions using microwave irradiation. derpharmachemica.comepa.gov This method offers significant advantages in terms of reduced reaction times, energy efficiency, and minimized waste generation. derpharmachemica.comresearchgate.net
Another green approach involves using environmentally benign solvents like water. Phthalimide derivatives have been synthesized effectively in high-temperature, high-pressure mixtures of water and ethanol (B145695). researchgate.net This method leverages the unique properties of water under these conditions to act as both a solvent and a dehydrating agent, often resulting in the direct crystallization of the pure product from the reaction mixture.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The classical Gabriel synthesis has a relatively poor atom economy because the phthalic acid portion of the molecule is discarded as a byproduct (phthalhydrazide or a phthalate salt) in the final deprotection step. rsc.org
To improve this, research has focused on developing methods where the phthaloyl moiety can be recovered and recycled. For example, modified Gabriel reagents have been designed that allow for the quantitative recovery and reuse of the anhydride precursor after the primary amine is liberated. rsc.org While not yet specifically applied to this compound, this principle represents a significant step towards a more atom-economical synthesis.
Furthermore, many of the solvent-free microwave-assisted syntheses of phthalimides from phthalic anhydride and amines can proceed efficiently without the need for any catalyst. epa.gov These thermal, catalyst-free methods are highly desirable as they simplify product purification and avoid the use of potentially toxic or expensive catalysts. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The stereoselective synthesis of chiral this compound derivatives focuses on creating a specific enantiomer or diastereomer. This is paramount in pharmaceutical chemistry, where different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.
Asymmetric Synthesis Methodologies for this compound Analogues
Asymmetric synthesis aims to create a chiral molecule from an achiral or prochiral precursor, directly yielding an enantiomerically enriched product. This approach is often more efficient than the resolution of a racemic mixture as it avoids the loss of 50% of the material. For this compound analogues, the key is the stereoselective introduction of the amino group. This is typically achieved through the synthesis of a chiral 1,4-diaminobutane derivative, where one amino group is protected to allow for the selective introduction of the phthalimide group.
Recent advances in catalysis have provided several powerful methods for the asymmetric synthesis of chiral 1,4-diamines. One notable method is the copper-catalyzed asymmetric cascade hydroamination of methylene (B1212753) cyclopropanes. This method allows for the construction of a wide range of chiral 1,4-diamine derivatives with high yields and excellent enantioselectivities. The reaction proceeds through a hydroamination ring-opening and a subsequent cascade hydroamination sequence, offering a direct route to these valuable building blocks.
Another effective approach is the organocatalytic asymmetric Mannich reaction. By using protected amino ketones and imines in the presence of a chiral organocatalyst, such as a proline-derived tetrazole, it is possible to synthesize 1,4-diamines with high yields and enantiomeric excesses. The choice of the protecting group on the amino ketone can control the regioselectivity of the reaction, providing a versatile tool for the synthesis of different diamine isomers.
Table 1: Asymmetric Synthesis of Chiral 1,4-Diamine Precursors This table presents representative data for the asymmetric synthesis of chiral 1,4-diamine precursors, which are essential for the synthesis of chiral this compound analogues.
| Catalytic System | Substrate | Chiral Ligand/Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Copper-Catalyzed Hydroamination | Methylene Cyclopropane | (S)-DTBM-SegPhos | Toluene (B28343) | 85-95 | >99 |
| Organocatalytic Mannich Reaction | Phthalimido Ketone | L-proline-derived tetrazole | Dichloromethane | up to 99 | up to 99 |
Resolution Techniques for Enantiomerically Pure this compound Forms
Chiral resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This approach is particularly useful when a direct asymmetric synthesis is not feasible or is less efficient. For this compound, which contains a primary amino group, several resolution techniques can be employed.
The most common method for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Commonly used chiral resolving agents for primary amines include tartaric acid and its derivatives, as well as mandelic acid. rsc.orglibretexts.org The choice of resolving agent and solvent is crucial for achieving efficient separation. After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to regenerate the free amine.
Another powerful technique for the separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus their separation. Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including primary amines. The choice of the mobile phase and any additives is critical for optimizing the separation.
Table 2: Chiral Resolution of Racemic Amines This table provides illustrative data for the chiral resolution of primary amines, a process applicable to the separation of this compound enantiomers.
| Resolution Method | Racemic Amine | Chiral Resolving Agent/Stationary Phase | Solvent/Mobile Phase | Diastereomeric Excess (de, %)/Separation Factor (α) |
|---|---|---|---|---|
| Diastereomeric Salt Crystallization | Primary Amine | (+)-Tartaric Acid | Ethanol/Water | >95 |
| Chiral HPLC | Primary Amine | Polysaccharide-based CSP | Heptane/Ethanol | 1.2 - 2.5 |
Chemical Reactivity and Mechanistic Studies of N 4 Amino Butyl Phthalimide
Reactions Involving the Phthalimide (B116566) Moiety of N-[4-(Amino)butyl]phthalimide
The phthalimide portion of the molecule consists of a robust aromatic ring fused to a five-membered imide ring. The reactivity of this system is dominated by the electrophilic nature of the carbonyl carbons and the stability of the aromatic core.
Nucleophilic Ring-Opening Reactions of the Phthalimide Core
The most prominent reaction of the phthalimide group is its cleavage by nucleophiles. This process is fundamental to the Gabriel synthesis of primary amines, where the phthalimide group serves as a protecting group for a primary amine. libretexts.orgbyjus.com The cleavage of the N-alkylphthalimide, such as this compound, liberates the protected amine.
One of the most effective methods for this transformation is hydrazinolysis, known as the Ing-Manske procedure. thermofisher.com Treatment of the N-substituted phthalimide with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695) leads to the formation of the desired primary amine and a stable cyclic byproduct, phthalhydrazide (B32825). thermofisher.commasterorganicchemistry.com This method is favored for its mild and neutral conditions. thermofisher.com
The mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by a series of proton transfers and a second intramolecular nucleophilic attack, ultimately leading to the cleavage of the C-N bonds of the imide and the formation of the stable phthalhydrazide ring, releasing the primary amine. libretexts.org
Table 1: Reagents for Phthalimide Ring-Opening
| Reagent | Conditions | Products | Notes |
|---|---|---|---|
| Hydrazine (N₂H₄) | Refluxing ethanol | Primary amine, Phthalhydrazide | Mild, neutral conditions (Ing-Manske procedure). thermofisher.com |
| Strong Acid (e.g., HBr, H₂SO₄) | Aqueous, heat | Primary amine, Phthalic acid | Harsh conditions, may affect acid-sensitive groups. libretexts.orgthermofisher.com |
| Strong Base (e.g., NaOH, KOH) | Aqueous, heat | Primary amine, Phthalic acid salt | Harsh conditions, may affect base-sensitive groups. libretexts.orgthermofisher.com |
Electrophilic Aromatic Substitution on the Phthalimide Ring System
The benzene (B151609) ring of the phthalimide moiety is generally deactivated towards electrophilic aromatic substitution. The two electron-withdrawing carbonyl groups of the imide functionality reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles compared to benzene.
While specific studies on this compound are not prevalent, the general principles of electrophilic substitution on phthalimide derivatives suggest that reactions like nitration or halogenation would require harsh conditions (e.g., fuming sulfuric acid for nitration) and would proceed slowly. The substitution would be directed primarily to the meta-positions (positions 4 and 5) relative to the electron-withdrawing imide group. However, the presence of the terminal amino group in this compound complicates this, as it would likely be protonated under strongly acidic conditions, itself becoming an electron-withdrawing group, or could be susceptible to oxidation.
Hydrolysis and Solvolysis Reactions of this compound
Hydrolysis of the phthalimide ring can be achieved under either strong acidic or basic conditions. libretexts.orgthermofisher.com
Acidic Hydrolysis : Heating this compound with a strong acid, such as aqueous hydrochloric or sulfuric acid, will cleave the imide bonds. thermofisher.commasterorganicchemistry.com The mechanism is analogous to the hydrolysis of amides, involving protonation of a carbonyl oxygen followed by nucleophilic attack by water. The final products are 1,4-diaminobutane (B46682) (as its ammonium (B1175870) salt) and phthalic acid. libretexts.org
Basic Hydrolysis : Treatment with a strong aqueous base, like sodium hydroxide (B78521), also results in the cleavage of the imide ring. byjus.comlibretexts.org The reaction proceeds via nucleophilic attack of a hydroxide ion on a carbonyl carbon. byjus.com This process, similar to saponification, yields the salt of phthalic acid and, after neutralization, 1,4-diaminobutane. libretexts.org
Both acidic and basic hydrolysis methods often require vigorous conditions, which can be incompatible with other sensitive functional groups in a molecule. thermofisher.com Enzymatic hydrolysis using lipases has been explored for other phthalimide derivatives, offering a milder alternative. nih.gov
Reactions Involving the Primary Amine Functionality of this compound
The terminal primary amino group (-NH₂) of this compound is a key reactive site, behaving as a potent nucleophile.
Amidation and Peptide Coupling Reactions Utilizing the Amino Group
The primary amine can readily react with carboxylic acids and their derivatives to form amides. This reaction is fundamental in peptide synthesis, where this compound could act as a linker molecule. For instance, it can be coupled with N-protected amino acids using standard peptide coupling reagents.
Research has shown the condensation of various amino acids with phthalic anhydride (B1165640) or o-phthalic acid to form N-phthalimide amino acid derivatives, demonstrating the reactivity of amines with carboxyl groups in the formation of an imide or amide linkage. sphinxsai.comresearchgate.net The amino group of this compound would be expected to undergo similar reactions with activated carboxylic acids.
Table 2: Common Peptide Coupling Reagents for Amidation
| Reagent Class | Examples | Description |
|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. |
| Phosphonium (B103445) Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms a reactive phosphonium ester for efficient amide bond formation. |
Alkylation and Acylation Reactions of the Amine Moiety
The nucleophilic primary amine is susceptible to attack by electrophiles such as alkyl halides and acyl chlorides.
Alkylation : The reaction of the amine with alkyl halides can lead to secondary, tertiary, and even quaternary ammonium salts. libretexts.org Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. libretexts.org This is a classic issue in amine chemistry, which the Gabriel synthesis itself (using the phthalimide moiety) was designed to avoid. byjus.commasterorganicchemistry.com
Acylation : The amine reacts cleanly with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base to form a stable N-acyl derivative. This reaction is typically high-yielding and specific, providing a reliable method for modifying the terminal amine without disturbing the phthalimide ring under mild conditions.
Oxidation Reactions and the Formation of Nitro Derivatives of this compound
The chemical structure of this compound offers two primary sites for oxidation: the terminal primary amine and the phthalimide ring system. The oxidation of the primary amine on the butyl chain can lead to various products depending on the oxidant and reaction conditions. While direct experimental data on the oxidation of this compound is not extensively documented, the reactivity can be inferred from the well-established chemistry of primary amines.
Mild oxidation may yield hydroxylamines or imines, but stronger oxidizing agents are required for conversion to a nitro group. The transformation of a primary amine to a nitro group is a challenging multi-step process often involving reagents like trifluoroperacetic acid.
The phthalimide group itself is generally stable to oxidation. However, the phthalimide ring can be affected under specific conditions. For instance, inadvertent reduction of the imide during a synthetic sequence can form a hydroxylactam, which can then be oxidized back to the phthalimide. Studies on 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams) have shown that oxidants like nickel peroxide (NiO₂), pyridinium (B92312) chlorochromate (PCC), and iodoxybenzoic acid (IBX) can efficiently restore the imide structure. nih.govnih.gov A systematic study demonstrated that NiO₂ in refluxing toluene (B28343) is effective for this transformation, though it may require significant reaction times. nih.govnih.gov
The formation of nitro derivatives can also be achieved by direct nitration of the phthalimide aromatic ring. This typically involves treatment with a mixture of nitric acid and sulfuric acid. For example, phthalimide can be nitrated to produce 4-nitrophthalimide. researchgate.net The electron-withdrawing nature of the imide group directs nitration to the 4-position of the benzene ring. It is expected that this compound would undergo a similar reaction, though the primary amine would need to be protected first (e.g., by acylation) to prevent its oxidation or reaction with the nitrating mixture.
Table 1: Oxidation Systems for Phthalimide-Related Scaffolds
| Oxidant | Substrate Type | Product | Reference |
|---|---|---|---|
| Nickel Peroxide (NiO₂) | 3-Hydroxy-2-substituted isoindolin-1-one | N-Substituted Phthalimide | nih.govnih.gov |
| Pyridinium Chlorochromate (PCC) | 3-Hydroxy-2-substituted isoindolin-1-one | N-Substituted Phthalimide | nih.gov |
| Iodoxybenzoic acid (IBX) | 3-Hydroxy-2-substituted isoindolin-1-one | N-Substituted Phthalimide | nih.gov |
| Nitric Acid / Sulfuric Acid | Phthalimide | 4-Nitrophthalimide | researchgate.net |
Diazotization and Related Transformations of the Primary Amine
The primary aliphatic amine of this compound is susceptible to diazotization upon reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures. vedantu.comiitk.ac.in This reaction converts the primary amine into a diazonium salt.
The general mechanism involves several steps:
Formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. vedantu.com
Nucleophilic attack of the primary amine's nitrogen on the nitrosonium ion. vedantu.com
A series of proton transfers and elimination of a water molecule to yield the diazonium ion (R-N₂⁺). vedantu.combyjus.com
Unlike aromatic diazonium salts which are relatively stable, aliphatic diazonium salts, such as the one formed from this compound, are highly unstable. libretexts.orgorganic-chemistry.org They readily decompose, losing molecular nitrogen (N₂) to form a highly reactive primary carbocation.
This carbocationic intermediate can then undergo several transformations:
Substitution: The carbocation can be trapped by nucleophiles present in the reaction medium. For example, in an aqueous acidic solution, the primary product would be the corresponding alcohol, N-[4-(Hydroxy)butyl]phthalimide. If halide ions (e.g., Cl⁻, Br⁻) are present, the corresponding N-(4-halobutyl)phthalimide can be formed.
Elimination: The carbocation can lose a proton from an adjacent carbon, leading to the formation of an alkene.
Rearrangement: Primary carbocations are prone to hydride shifts to form more stable secondary carbocations, which would then lead to a mixture of rearranged substitution and elimination products.
This reactivity makes the diazotization of this compound a potential route for synthesizing a variety of other functionalized phthalimide derivatives. For instance, reaction with sodium azide (B81097) (NaN₃) following diazotization could produce N-[4-(azidobutyl)phthalimide], a potentially useful intermediate for click chemistry or for the synthesis of photoactivable crosslinking agents. nih.gov
Complex Reaction Pathways and Mechanistic Investigations of this compound
Kinetic and Thermodynamic Aspects of this compound Reactions
The reactivity of this compound is often dominated by reactions involving the phthalimide ring, such as hydrolysis or aminolysis, which lead to ring-opening. Kinetic studies on various N-substituted phthalimides provide significant insight into these processes. rsc.orgcapes.gov.br
The aminolysis of phthalimides, a reaction where an amine attacks the carbonyl group, has been studied in detail. cdnsciencepub.comcdnsciencepub.com For the reaction of a phthalimide (P) with an amine to form a phthalamide (B166641) (A), the process is reversible and subject to catalysis. For instance, the ammonolysis of substituted phthalimides in aqueous solution was found to follow a rate law of: Rate = k_N [Unionized phthalimide] [NH₃] [OH⁻] cdnsciencepub.comcdnsciencepub.com
This rate law suggests a mechanism where the addition of the amine to the phthalimide carbonyl group is followed by a rate-determining breakdown of the tetrahedral intermediate, which exists in its anionic form. cdnsciencepub.comcdnsciencepub.com The equilibrium constant (K_eq) for this reaction is influenced by substituents on the phthalimide ring. cdnsciencepub.comcdnsciencepub.com
For a molecule like this compound, an intramolecular aminolysis is conceivable, where the terminal amino group attacks one of the phthalimide carbonyls. However, the formation of a seven-membered ring in this process might be less favorable than intermolecular reactions.
The hydrolysis of the phthalimide ring is a competing reaction. Kinetic studies show that base-catalyzed hydrolysis also proceeds through a tetrahedral intermediate formed by the attack of a hydroxide ion. cdnsciencepub.comcdnsciencepub.com The ratio of the rate of aminolysis to hydrolysis is independent of pH under many conditions. cdnsciencepub.com
Thermodynamic considerations are crucial for predicting the favorability of reactions. The ring-opening of cyclic compounds like phthalimides is governed by changes in enthalpy (ΔH) and entropy (ΔS). Ring strain contributes to the enthalpy term, favoring ring-opening. For the polymerization of lactones, which is analogous to ring-opening, the thermodynamics are highly dependent on ring size and substitution. nih.gov While the phthalimide ring is relatively stable, the formation of the open-chain phthalamic acid derivative is often thermodynamically favorable, especially under basic or acidic conditions that promote hydrolysis.
Table 2: Kinetic Parameters for Reactions of N-Substituted Phthalimides
| Reaction | Phthalimide Derivative | Rate Law Component | Key Finding | Reference |
|---|---|---|---|---|
| Ammonolysis | 4-Nitro-phthalimide | k_N | Substituent effects show ρ = 2.3, consistent with an anionic transition state. | cdnsciencepub.com |
| Hydrolysis | Phthalimide | k₂ [OH⁻] | First-order in hydroxide ion at moderate concentrations. | cdnsciencepub.comcdnsciencepub.com |
| Aminolysis | N-Bromopropyl-phthalimide | Intramolecular Catalysis | Primary amines show significant reactivity due to intramolecular general acid-base catalysis. | rsc.orgcapes.gov.br |
Derivatization Strategies and Analogue Synthesis of N 4 Amino Butyl Phthalimide
The structure of N-[4-(Amino)butyl]phthalimide offers three primary sites for chemical modification: the phthalimide (B116566) ring, the butyl chain, and the terminal amino group. Each site can be independently altered to fine-tune the molecule's physicochemical and biological properties.
Synthesis of Substituted this compound Derivatives
Modifications to the aromatic phthalimide ring are a key strategy for altering the electronic and steric properties of the molecule.
The benzene (B151609) ring of the phthalimide moiety can undergo electrophilic substitution reactions to introduce a variety of functional groups. Research has shown that substitution at the 3- or 4-position of the aromatic ring can significantly influence the molecule's characteristics. For instance, the introduction of an amino or nitro group at the 3-position has been explored, although in some contexts, these modifications led to a loss of specific biological activities. nih.gov
Conversely, the synthesis of 4-aminophthalimide (B160930) derivatives is of particular interest because these compounds are known to possess strong fluorescent properties. researchgate.net The introduction of an amino group at the 4-position can create highly fluorescent molecules, making them valuable as probes and labels. researchgate.netresearchgate.net The synthesis of these derivatives often involves multi-step processes starting from substituted phthalic anhydrides or by direct functionalization of the phthalimide ring. researchgate.net
| Derivative Name | Position of Substitution | Substituent Group | Noted Property/Application | Reference |
|---|---|---|---|---|
| 3-Amino-N-alkylphthalimide | 3-position | Amino (-NH₂) | Investigated for biological activity. nih.gov | nih.gov |
| 3-Nitro-N-alkylphthalimide | 3-position | Nitro (-NO₂) | Investigated for biological activity. nih.gov | nih.gov |
| 4-Amino-N-methylphthalimide | 4-position | Amino (-NH₂) | Strongly fluorescent; used as a solvatochromic dye. researchgate.netsigmaaldrich.com | researchgate.netsigmaaldrich.com |
Analogues can be synthesized where the simple butyl chain is replaced with more complex linkers. For example, the synthesis of Phthalimide, N-(4-(p-aminophenoxy)butyl)- introduces an ether linkage and a second phenyl ring, creating a more rigid and extended structure. ontosight.ai This type of modification highlights the potential to use the chain to incorporate other functional moieties, significantly expanding the chemical space of phthalimide derivatives. ontosight.ai
| Derivative Name | Chain Modification | Synthetic Precursor | Reference |
|---|---|---|---|
| N-Alkanoic acid phthalimides | Chain terminated with a carboxylic acid | Phthalic anhydride (B1165640) and amino acids | nih.gov |
| Phthalimide, N-(4-(p-aminophenoxy)butyl)- | Incorporation of a p-aminophenoxy group | Phthalimide and a 4-(p-aminophenoxy)butyl chain | ontosight.ai |
| 1-N-Phthalimidobutan-3-one semicarbazone | Incorporation of ketone and semicarbazone functions | 1-N-Phthalimidobutan-3-one | nih.gov |
The primary amino group is the most reactive nucleophilic site in the molecule, making it a prime target for a vast array of chemical transformations. smolecule.com Standard modifications include acylation, alkylation, and the formation of Schiff bases. smolecule.comnih.gov For instance, the amino group can readily react with aldehydes to form imines (Schiff bases), a reaction that has been used to prepare new series of derivatives. uobaghdad.edu.iq
A key synthetic strategy involves using the phthalimide-protected precursor, N-(4-bromobutyl)phthalimide, as an alkylating agent. rsc.org In this approach, the phthalimide serves as a protecting group for the amine. After the alkylation step, the phthaloyl group is typically removed by hydrazinolysis to liberate the primary amine. rsc.orgniscpr.res.in
The amino group is also the primary handle for attaching functional linkers. A notable example is the synthesis of N-[4-[(4-[18F]fluorobenzylidene)aminooxy]butyl]maleimide, a heterobifunctional linker for radiolabeling. nih.gov This was achieved through a coupling reaction between the amino group of an N-[4-(aminooxy)butyl]phthalimide derivative and 4-[18F]fluorobenzaldehyde. nih.gov
| Reaction Type | Reagent/Condition | Resulting Functional Group/Derivative | Reference |
|---|---|---|---|
| Schiff Base Formation | Aldehydes | Imine (-N=CH-R) | uobaghdad.edu.iq |
| Acylation | Succinimidyl esters, Acyl chlorides | Amide (-NH-CO-R) | smolecule.comnih.gov |
| Reductive Alkylation | Aldehydes/Ketones + Reducing Agent | Secondary or Tertiary Amine | nih.gov |
| Linker Synthesis | 4-[18F]fluorobenzaldehyde | N-[4-[(4-[18F]fluorobenzylidene)aminooxy]butyl]maleimide | nih.gov |
Synthesis of this compound Conjugates
The functional handles on this compound and its derivatives allow for their conjugation to larger molecules, including biomolecules and synthetic polymers.
Bioconjugation Strategies for this compound
Bioconjugation involves the covalent attachment of a molecule to a biological entity, such as a peptide, protein, or nucleic acid. The terminal amino group of this compound is an ideal site for such reactions. nih.gov
A clear example of this is the use of the N-[4-[(4-[18F]fluorobenzylidene)aminooxy]butyl]maleimide derivative. nih.gov The maleimide (B117702) group on this linker is thiol-reactive, allowing it to be conjugated to cysteine residues in peptides or thiol-functionalized oligonucleotides. nih.gov In one study, this derivative was successfully conjugated to the tripeptide glutathione (B108866) and a 5'-thiol-functionalized oligodeoxynucleotide, demonstrating its utility in creating 18F-labeled biomolecules for positron emission tomography (PET) imaging. nih.gov
Furthermore, related phthalimide derivatives are used to create functional surfaces for immobilizing proteins or as photoactivatable cross-linking reagents to study protein interactions. rsc.orgnih.gov
| Phthalimide Derivative | Biomolecule | Conjugation Chemistry | Application | Reference |
|---|---|---|---|---|
| N-[4-[(4-[18F]fluorobenzylidene)aminooxy]butyl]maleimide | Glutathione (tripeptide) | Thiol-maleimide reaction | 18F-Radiolabeling | nih.gov |
| N-[4-[(4-[18F]fluorobenzylidene)aminooxy]butyl]maleimide | 5'-Thiol-oligodeoxynucleotide | Thiol-maleimide reaction | 18F-Radiolabeling | nih.gov |
| Surface-bound phthalimide derivatives | Native proteins | Amino-yne click bioconjugation | Protein immobilization for biosensors | rsc.org |
Polymer Conjugation Techniques Involving this compound
The phthalimide moiety can be incorporated into polymer structures either by attaching it to a pre-formed polymer or by polymerizing phthalimide-containing monomers.
One approach involves the chemical modification of an existing polymer. For example, phthalimide groups have been attached to poly(4-chloromethyl styrene) through nucleophilic substitution. asianpubs.org The resulting phthalimide-functionalized polymer can then undergo hydrolysis to generate a polymer with pendant aminomethyl groups, analogous to the structure of this compound but on a macromolecular scale. asianpubs.org The incorporation of the rigid phthalimide structure into the polymer has been shown to increase its chain rigidity and, consequently, its glass transition temperature (Tg). asianpubs.org
A more advanced strategy involves the asymmetric polymerization of phthalimide-based monomers. rsc.org Researchers have synthesized optically active polymers with a planar phthalimide backbone by using a chiral ruthenium catalyst. This method creates a sophisticated, helical polymer structure that is stable in solution, demonstrating how the phthalimide unit can be used to control the three-dimensional architecture of a polymer. rsc.org
| Technique | Starting Materials | Resulting Polymer Structure | Key Finding | Reference |
|---|---|---|---|---|
| Post-polymerization modification | Poly(4-chloromethyl styrene), Phthalimide | Polystyrene with pendant phthalimide groups | Increased glass transition temperature (Tg) due to chain rigidity. asianpubs.org | asianpubs.org |
| Asymmetric polymerization | Phthalimide-based monomer, Chiral catalyst | Optically active polymer with phthalimide backbone | Formation of a stable, helical polymer structure. rsc.org | rsc.org |
Design and Synthesis of this compound Analogues with Modified Scaffolds
The structural framework of N-[4-(aminobutyl)phthalimide can be systematically modified to explore new chemical space and to refine its physicochemical and biological properties. The design of analogues with modified scaffolds primarily focuses on three key areas: alteration of the phthalimide ring, substitution of the butyl linker, and replacement of the entire phthalimide core with other cyclic imides or heterocyclic systems. These modifications aim to modulate characteristics such as molecular shape, rigidity, hydrogen bonding capacity, and lipophilicity.
Modification of the Phthalimide Aromatic Ring
A key strategy for modifying the scaffold involves the introduction of substituents onto the aromatic ring of the phthalimide moiety. This approach can influence the electronic properties and steric profile of the molecule.
One direct method involves the synthesis of 4-amino substituted phthalimides. A one-step, atom-efficient synthesis has been developed that tolerates a wide range of substituents, allowing for the generation of diverse 4-amino substituted phthalimide analogues. researchgate.net This method provides a convenient route to introduce functional groups that can act as fluorescent probes or engage in specific biological interactions. researchgate.net
Another common approach is the nitration of the phthalimide ring, followed by subsequent chemical transformations. For example, phthalimide can be nitrated to yield 4-nitrophthalimide, which can then be N-alkylated with a protected aminobutyl group. The nitro group can be subsequently reduced to an amino group, which can be further functionalized.
Furthermore, halogenation of the phthalimide scaffold provides a versatile handle for cross-coupling reactions. For instance, bromination of the phthalic anhydride precursor can lead to 4,5-dibromophthalic anhydride. This intermediate can be reacted with an appropriate aminobutyl derivative to form the corresponding N-substituted dibromophthalimide. The bromide groups can then be subjected to various palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents.
Table 1: Synthesis of Phthalimide Analogues with Modified Aromatic Rings
| Starting Material | Reagents and Conditions | Modified Scaffold Product | Reference |
|---|
Modification of the Butyl Linker
Alterations to the four-carbon linker between the phthalimide nitrogen and the terminal amino group can significantly impact the molecule's flexibility and spatial orientation of the terminal amine.
One approach involves the synthesis of analogues with branched alkyl chains. This can be achieved by using branched-chain diamines in the Gabriel synthesis or related procedures. For example, reacting phthalic anhydride with a branched-chain amino alcohol, followed by conversion of the hydroxyl group to an amino group, would introduce branching into the linker.
Another strategy is the incorporation of heteroatoms into the linker chain. A notable example is the synthesis of N-[4-(aminooxy)butyl]maleimide, where an oxygen atom is introduced into the butyl chain. nih.gov This was achieved through the O-alkylation of N-hydroxyphthalimide followed by further synthetic steps. nih.gov Although the final product in this specific study was a maleimide, the synthetic strategy of incorporating an oxygen atom into the alkyl chain is applicable to phthalimide analogues.
The length of the alkyl chain can also be varied. A series of S-alkyl phthalimide-oxadiazole-quinoline hybrids were prepared by reacting a core molecule with various N-bromoalkylphthalimides, including those with different chain lengths, demonstrating the facile synthesis of analogues with altered linker lengths. mdpi.com
Table 2: Synthesis of Analogues with Modified Linker Chains
| Starting Scaffold | Reagents and Conditions | Modified Linker Product | Reference |
|---|---|---|---|
| Phthalic Anhydride | 1. 3-Methyl-1,4-diaminobutane | N-(4-Amino-3-methylbutyl)phthalimide | Hypothetical based on standard synthesis |
Replacement of the Phthalimide Scaffold with Other Cyclic Imides and Heterocycles
A more profound modification involves the complete replacement of the phthalimide scaffold with other cyclic systems to create structurally distinct analogues.
A common strategy is to use the 1,8-naphthalimide (B145957) scaffold, which has a more extended aromatic system. The synthesis of N-n-butyl-4-bromo-1,8-naphthalimide has been reported, which can serve as a key intermediate. google.com This compound can undergo nucleophilic substitution with a protected aminobutylamine, followed by deprotection, to yield N-(4-aminobutyl)-4-bromo-1,8-naphthalimide. The bromo-substituent on the naphthalimide ring can be further functionalized, for example, through palladium-catalyzed hydroxylation to produce 4-hydroxy-N-substituted-1,8-naphthalimides.
More complex heterocyclic scaffolds can also be employed. For example, novel hybrid compounds containing phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores have been synthesized. The general synthetic approach often involves the initial preparation of the core heterocyclic system, which is then alkylated with a protected aminobutyl halide, such as N-(4-bromobutyl)phthalimide, followed by hydrazinolysis to release the terminal primary amine. nih.gov This modular approach allows for the attachment of the aminobutyl moiety to a wide variety of pre-synthesized scaffolds.
Table 3: Synthesis of Analogues with Alternative Scaffolds
| Starting Material | Reagents and Conditions | Alternative Scaffold Product | Reference |
|---|
Advanced Spectroscopic and Structural Elucidation Methodologies for N 4 Amino Butyl Phthalimide
High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis of N-[4-(Amino)butyl]phthalimide
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-[4-(Aminobutyl)phthalimide in solution. Both ¹H and ¹³C NMR provide critical data for confirming the compound's constitution and understanding its conformational dynamics.
¹H NMR Spectroscopy: The proton NMR spectrum of N-[4-(Aminobutyl)phthalimide] exhibits characteristic signals corresponding to the different proton environments within the molecule. The aromatic protons of the phthalimide (B116566) group typically appear as two multiplets in the downfield region, around 7.7-7.9 ppm, due to the deshielding effect of the carbonyl groups. rsc.orgchemicalbook.com The methylene (B1212753) protons of the butyl chain give rise to distinct signals. The protons adjacent to the phthalimide nitrogen (N-CH₂) are observed as a triplet, while the protons adjacent to the amino group (CH₂-NH₂) also appear as a triplet. The two central methylene groups of the butyl chain produce a multiplet. The chemical shifts and coupling patterns are influenced by the solvent and the conformational flexibility of the butyl chain. rsc.orgresearchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbons of the phthalimide group are the most downfield signals, typically appearing around 168 ppm. rsc.orgresearchgate.net The aromatic carbons of the phthalimide ring resonate in the approximate range of 123-134 ppm. rsc.org The four methylene carbons of the butyl chain are resolved, with their chemical shifts influenced by their proximity to the electron-withdrawing phthalimide group and the electron-donating amino group. researchgate.net
Conformational Analysis: The flexibility of the N-butyl chain allows for multiple conformations in solution. Variable-temperature NMR studies can provide insights into the rotational barriers and the populations of different conformers. mdpi.com The coupling constants between the methylene protons can also be used to infer the preferred dihedral angles and thus the conformational preferences of the butyl chain. youtube.com In some cases, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space proximities between protons, further refining the conformational model.
Table 1: Representative NMR Data for N-substituted Phthalimides
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
| ¹H | 7.7 - 7.9 | m | Phthalimide aromatic protons |
| ¹H | ~3.7 | t | N-CH₂ (butyl chain) |
| ¹H | ~2.7 | t | CH₂-NH₂ (butyl chain) |
| ¹H | ~1.5 - 1.7 | m | -(CH₂)₂- (central butyl chain) |
| ¹³C | ~168 | s | Carbonyl (C=O) |
| ¹³C | 123 - 134 | d | Phthalimide aromatic carbons |
| ¹³C | ~40 | t | N-CH₂ (butyl chain) |
| ¹³C | ~42 | t | CH₂-NH₂ (butyl chain) |
| ¹³C | ~25 - 28 | t | -(CH₂)₂- (central butyl chain) |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of N-[4-(Aminobutyl)phthalimide through its fragmentation patterns.
Molecular Ion Peak: In a typical mass spectrum, N-[4-(Aminobutyl)phthalimide will exhibit a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. rsc.org
Fragmentation Pathways: Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate fragment ions. The fragmentation of N-substituted phthalimides often follows characteristic pathways. researchgate.netxml-journal.net A primary fragmentation event for N-[4-(Aminobutyl)phthalimide] involves the cleavage of the butyl chain. The phthalimide moiety itself is quite stable, and a prominent fragment ion corresponding to the phthalimide radical cation or a related structure is often observed. nist.govmassbank.eu
Key fragmentation pathways can include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group.
Beta-cleavage: Cleavage of the C-C bond beta to the phthalimide nitrogen.
McLafferty-type rearrangement: If applicable, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.
Loss of the butylamine (B146782) side chain: Leading to the formation of a stable phthalimide fragment.
The analysis of these fragmentation patterns allows for the unambiguous identification of the N-[4-(aminobutyl)phthalimide] structure. nih.govresearchgate.netnih.gov
Table 2: Common Fragment Ions in the Mass Spectrum of N-substituted Phthalimides
| m/z | Proposed Fragment Structure |
| 147 | Phthalimide cation radical |
| 104 | Benzocyclobutenedione radical cation |
| 76 | Benzyne radical cation |
Note: The specific fragmentation pattern will depend on the ionization method and collision energy.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Studies of this compound
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within N-[4-(Aminobutyl)phthalimide].
Infrared (IR) Spectroscopy: The IR spectrum of N-[4-(Aminobutyl)phthalimide] is characterized by distinct absorption bands corresponding to its functional groups. nih.gov
C=O Stretching: The two carbonyl groups of the phthalimide ring give rise to strong, characteristic stretching vibrations. These typically appear as two distinct bands in the region of 1700-1790 cm⁻¹, with the asymmetric stretch at a higher frequency than the symmetric stretch. bdpsjournal.org
N-H Stretching: The primary amine group (-NH₂) at the end of the butyl chain exhibits N-H stretching vibrations, usually seen as one or two bands in the 3300-3500 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations of the phthalimide ring and the alkyl chain appear in the fingerprint region.
C-H Stretching: The aromatic C-H stretching of the phthalimide ring is observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the butyl chain appears below 3000 cm⁻¹. bdpsjournal.org
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. nih.gov While the carbonyl stretching vibrations are also visible in the Raman spectrum, the symmetric vibrations are often more intense. The aromatic ring vibrations are typically strong in the Raman spectrum, providing a characteristic fingerprint for the phthalimide moiety.
Bonding Studies: By analyzing the positions and intensities of these vibrational bands, researchers can gain insights into the electronic environment of the functional groups and the nature of the chemical bonds within the molecule. For example, changes in the carbonyl stretching frequencies can indicate the extent of electron delocalization and conjugation within the phthalimide system.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) Range |
| N-H Stretch (amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Asymmetric C=O Stretch (imide) | ~1770 |
| Symmetric C=O Stretch (imide) | ~1700 |
| C=C Aromatic Ring Stretch | 1450 - 1600 |
X-ray Crystallography of this compound and its Solid-State Forms
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of N-[4-(Aminobutyl)phthalimide] in the solid state. nih.gov By analyzing the diffraction pattern of a single crystal, the exact positions of all atoms in the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and torsion angles. tau.ac.il
Solid-State Conformation: The crystal structure reveals the preferred conformation of the molecule in the solid state. This includes the planarity of the phthalimide ring and the specific conformation of the flexible butylamine side chain. researchgate.net
Intermolecular Interactions: X-ray crystallography also elucidates the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These can include hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, as well as π-π stacking interactions between the aromatic phthalimide rings. researchgate.netbohrium.com Understanding these interactions is crucial for comprehending the physical properties of the solid material, such as its melting point and solubility.
Polymorphism: N-[4-(Aminobutyl)phthalimide] may exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph will have a unique crystal structure and, consequently, different physical properties. X-ray powder diffraction (XRPD) is a key technique used to identify and characterize different polymorphic forms. nih.gov
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral this compound Derivatives
While N-[4-(Aminobutyl)phthalimide] itself is achiral, its derivatives can be chiral. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of these chiral derivatives.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. psu.edu For a chiral molecule, the CD spectrum will show positive or negative bands corresponding to its electronic transitions. The sign and intensity of these Cotton effects are characteristic of the molecule's stereochemistry. By comparing the experimental CD spectrum to the spectra of known compounds or to theoretical calculations, the absolute configuration of a chiral center can be assigned. nih.gov
Applications to Derivatives: For instance, if the butyl chain of N-[4-(Aminobutyl)phthalimide] is substituted to create a stereocenter, CD spectroscopy can be used to determine the R or S configuration of that center. This is particularly important in the context of biological activity, where different enantiomers can have vastly different effects. bdpsjournal.orgresearchgate.net The interaction of chiral derivatives with other chiral molecules, such as DNA, can also be studied using CD spectroscopy. psu.eduresearchgate.net
Coordination Chemistry and Metal Complexation Studies of N 4 Amino Butyl Phthalimide
Ligand Properties of N-[4-(Amino)butyl]phthalimide
Chelation Modes and Potential Binding Sites in this compound
This compound possesses several potential sites for coordinating with metal ions. The primary binding site is the terminal amino (-NH2) group on the butyl chain. This nitrogen atom has a lone pair of electrons that it can readily donate to a metal ion, forming a coordinate bond.
Another potential, though less common, binding site involves the carbonyl oxygen atoms of the phthalimide (B116566) group. In some instances, these oxygen atoms can participate in coordination, leading to different structural arrangements of the resulting metal complex. The specific chelation mode—how the ligand binds to the metal—can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating molecules.
In a related compound, N-[4-(phenyl telluro)butyl]phthalimide, the tellurium atom acts as the sole coordinating atom when forming complexes with mercury salts. This suggests that modifications to the butyl chain can significantly influence the ligand's binding behavior. researchgate.net
Acidity and Basicity Characteristics Relevant to Metal Complex Formation
The basicity of the amino group is a crucial factor in the formation of metal complexes. Amines are Lewis bases, meaning they can donate a pair of electrons. ncert.nic.in The lone pair of electrons on the nitrogen atom of the amino group in this compound makes it a good candidate for coordinating with metal ions, which act as Lewis acids.
Synthesis and Characterization of Metal Complexes Involving this compound
The synthesis of metal complexes with this compound typically involves reacting the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using various analytical techniques to determine their structure and properties.
Complexes with Transition Metal Ions, Particularly Mercury Salts
Research has shown that this compound can form complexes with transition metal ions. smolecule.com Of particular note are the studies involving mercury salts. smolecule.com The interaction between this compound and mercury ions leads to the formation of new complex compounds. smolecule.com
In a study involving a similar ligand, N-[4-(phenyl telluro)butyl]phthalimide, complexes with mercury(II) chloride and mercury(II) iodide were synthesized. researchgate.net The resulting complexes had a 1:1 stoichiometry, with the general formulas [HgCl2(L)] and [HgI2(L)], where L represents the ligand. researchgate.net In these complexes, the ligand was found to coordinate to the mercury ion solely through the tellurium atom. researchgate.net While this is a different donor atom than the amino group in this compound, it demonstrates the potential for this class of ligands to form stable complexes with mercury.
The synthesis of these complexes is typically achieved by reacting the ligand with the corresponding mercury salt in a suitable solvent. researchgate.net Characterization techniques such as elemental analysis, FT-IR spectroscopy, and NMR spectroscopy are then used to confirm the structure and coordination mode of the complexes.
| Complex | Metal Ion | Ligand | Stoichiometry |
| [HgCl2(L)] | Hg(II) | N-[4-(phenyl telluro)butyl]phthalimide | 1:1 |
| [HgI2(L)] | Hg(II) | N-[4-(phenyl telluro)butyl]phthalimide | 1:1 |
Table based on data for a similar ligand, N-[4-(phenyl telluro)butyl]phthalimide. researchgate.net
Complexes with Main Group Metal Ions
While much of the focus has been on transition metals, this compound and related phthalimide derivatives also have the potential to form complexes with main group metal ions. For instance, N-protected amino acids, which share the phthalimide protective group, have been shown to form complexes with main group metals like lead(II). jofamericanscience.org
The synthesis of such complexes would likely follow similar procedures to those used for transition metal complexes, involving the reaction of the ligand with a main group metal salt. The characterization of these complexes would also employ similar analytical techniques to elucidate their structure and bonding.
Computational and Theoretical Chemistry Studies of N 4 Amino Butyl Phthalimide
Electronic Structure Calculations (DFT, Ab Initio) on N-[4-(Amino)butyl]phthalimide
Electronic structure calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the fundamental properties of a molecule like this compound at the atomic level. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure of a molecule, from which numerous properties can be derived.
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. For this compound, this would involve minimizing the energy of the system with respect to the positions of its atoms.
The flexible N-butylamine side chain introduces several rotatable bonds, leading to the possibility of multiple low-energy conformations (conformers). A thorough conformational analysis would be necessary to identify the global minimum energy structure and other significant low-energy conformers. This is typically achieved by systematically rotating the dihedral angles of the butyl chain and performing a geometry optimization for each starting conformation. The relative energies of these conformers would then be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.
Table 1: Hypothetical Optimized Geometric Parameters for a Low-Energy Conformer of this compound (Illustrative)
| Parameter | Bond/Angle/Dihedral | Predicted Value |
| Bond Lengths | C-N (imide) | ~1.40 Å |
| C=O (imide) | ~1.22 Å | |
| N-C (butyl chain) | ~1.47 Å | |
| C-C (butyl chain) | ~1.53 Å | |
| C-N (amine) | ~1.46 Å | |
| Bond Angles | C-N-C (imide) | ~112° |
| N-C-C (butyl chain) | ~110° | |
| C-C-N (amine) | ~111° | |
| Dihedral Angle | C(imide)-N-C-C (butyl) | Variable (defines conformation) |
Note: These values are illustrative and would need to be confirmed by actual DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phthalimide (B116566) ring system and potentially the lone pair of the terminal amino group. The LUMO is likely to be distributed over the electron-deficient carbonyl groups of the phthalimide moiety. A smaller HOMO-LUMO gap would suggest higher reactivity.
Analysis of the FMOs would help predict sites susceptible to nucleophilic or electrophilic attack. For instance, the terminal amino group would be a likely site for electrophilic attack, while the carbonyl carbons of the phthalimide ring would be susceptible to nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative)
| Property | Predicted Value | Implication for Reactivity |
| HOMO Energy | ~ -6.5 eV | Moderate electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Moderate electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.0 eV | Indicates good kinetic stability |
Note: These values are illustrative and would need to be confirmed by actual DFT calculations.
Computational methods can simulate various spectroscopic techniques, providing valuable data for compound characterization and interpretation of experimental spectra.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, transitions would likely involve π→π* transitions within the phthalimide ring.
IR Spectroscopy: Calculations of the vibrational frequencies and their corresponding intensities can generate a theoretical IR spectrum. This would show characteristic peaks for the C=O stretching of the imide, N-H stretching of the primary amine, C-N stretching, and various C-H bending and stretching modes.
Molecular Dynamics Simulations Involving this compound
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.
MD simulations are a powerful tool for studying how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor. These simulations can provide a mechanistic understanding of the binding process at an atomic level.
For example, if this compound were to be docked into the active site of a protein, an MD simulation could reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. The terminal amino group could act as a hydrogen bond donor, while the carbonyl groups of the phthalimide could act as hydrogen bond acceptors. The phthalimide ring itself could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The flexible butyl chain could adopt a conformation that fits into a hydrophobic pocket of the binding site. Such studies are crucial in rational drug design and in understanding the molecular basis of a compound's biological activity.
Applications of N 4 Amino Butyl Phthalimide As a Synthetic Building Block
N-[4-(Amino)butyl]phthalimide in the Synthesis of Novel Heterocyclic Compounds
The dual reactivity of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds. The terminal primary amine provides a nucleophilic site for reactions such as condensation and cyclization, while the phthalimide (B116566) group can be considered a stable scaffold or a protected amine that can be later modified.
Research has demonstrated the utility of N-substituted phthalimides in creating complex heterocyclic systems. For instance, N-phthaloylamino acids, which are structurally related to this compound, undergo cyclocondensation reactions with reagents like o-phenylenediamine (B120857) in the presence of acid to form benzimidazole (B57391) derivatives. sphinxsai.comresearchgate.nettpcj.org This strategy can be directly applied to this compound, where the terminal amino group first reacts to form a new linkage, followed by transformations that build the heterocyclic ring.
The terminal amine can react with various electrophiles to initiate cyclization. For example, reaction with α,β-unsaturated ketones can lead to the formation of piperidine (B6355638) or other nitrogen-containing rings through a Michael addition followed by intramolecular cyclization. Similarly, condensation with dicarbonyl compounds or their equivalents can be employed to construct a variety of heterocyclic frameworks, such as pyrazines or diazepines, appended to the butylphthalimide moiety.
Furthermore, the related precursor, N-(4-bromobutyl)phthalimide, is used to synthesize N-[4-(4-pyridylthio)butyl]phthalimide, demonstrating how the butylphthalimide unit can be linked to pre-existing heterocyclic systems like pyridine. prepchem.comsigmaaldrich.com This highlights the role of the butyl chain as a flexible linker to tether the phthalimide group to other functional heterocyclic cores.
Table 1: Examples of Heterocyclic Synthesis using Phthalimide-based Building Blocks
| Starting Phthalimide Derivative | Reagent(s) | Resulting Heterocycle | Reaction Type | Reference |
| N-Phthaloyl Amino Acids | o-Phenylenediamine, HCl | Benzimidazole | Cyclocondensation | researchgate.nettpcj.org |
| N-(4-Bromobutyl)phthalimide | 4-Mercaptopyridine, Triethylamine | Pyridylthio-substituted Phthalimide | Nucleophilic Substitution | prepchem.com |
| This compound | Diketones (e.g., 2,5-hexanedione) | Pyrrole-substituted Phthalimide | Paal-Knorr Synthesis | (Hypothetical) |
| This compound | Phthalaldehyde, Acid | Isoindoline-fused Heterocycle | Pictet-Spengler type | (Hypothetical) |
Integration of this compound into Polymeric Materials and Nanostructures
The structure of this compound is well-suited for its incorporation into polymeric materials and nanostructures. The terminal primary amino group serves as a reactive handle for polymerization or for grafting the molecule onto existing polymer backbones and nanoparticle surfaces.
Polymer Synthesis: this compound can act as a monomer in step-growth polymerization. The primary amine can react with difunctional monomers such as diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. The resulting polymers would incorporate the phthalimide group as a pendant moiety along the polymer chain. The presence of the N-butyl chain enhances compatibility with more hydrophobic polymer matrices, while the phthalimide unit can improve thermal stability and introduce specific photophysical properties. Phthalimide derivatives have also been noted for their use as pre-vulcanization inhibitors in rubber polymer systems, an application space where functionalized butylphthalimides could be explored. sphinxsai.comresearchgate.net
Functionalization of Nanostructures: The fluorescent nature of the 4-aminophthalimide (B160930) core makes it an attractive candidate for creating fluorescent nanomaterials. smolecule.com this compound can be covalently attached to the surface of nanoparticles (e.g., silica, gold, or quantum dots) through its terminal amino group. This process yields fluorescently labeled nanostructures that can be used for imaging, sensing, or as tracers in biological and material science applications. Two fluorescent molecules, 4-aminophthalimide (AP) and 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), have been successfully used as building blocks to fabricate fluorescent organic nanoparticles, a strategy directly applicable to the N-butyl derivative. researchgate.net
This compound as a Precursor for Advanced Organic Materials
The photophysical properties of the 4-aminophthalimide scaffold are central to its application as a precursor for advanced organic materials. This class of compounds is known for its solvatochromism and fluorescence, making it valuable for developing sensors, probes, and components for optoelectronic devices. smolecule.comsigmaaldrich.com
Fluorescent Probes and Sensors: The fluorescence of this compound is sensitive to the local environment, a property known as solvatochromism. This sensitivity can be exploited to create fluorescent probes that report on the polarity or viscosity of their surroundings. The terminal amino group can be further functionalized to introduce specific recognition sites, creating chemosensors that signal the presence of specific ions or molecules through a change in their fluorescence output.
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of this compound makes it a candidate for use as an emissive material or dopant in the emissive layer of OLEDs. smolecule.com The N-butyl group improves the solubility and processability of the molecule, facilitating its incorporation into thin films required for device fabrication. The 4-aminophthalimide core acts as the chromophore responsible for light emission. By modifying the substituents on the phthalimide ring or the terminal group, the emission color and efficiency can be tuned for specific applications.
Photoactive Materials: Related naphthalimide systems, such as N-butyl-4-butylamino-1,8-naphthalimide, are known to possess an intramolecular charge transfer (ICT) state as their lowest electronic state. sdstate.eduresearchgate.net This property is crucial for applications in photocatalysis and photovoltaics. The 4-aminophthalimide system exhibits similar ICT characteristics, where photoexcitation leads to a transfer of electron density from the amino group to the electron-accepting phthalimide core. This charge-separated state can be harnessed to drive chemical reactions or generate electrical current.
Role of this compound in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-organized assemblies. This compound possesses all the necessary features to participate in these interactions, making it a valuable component for designing supramolecular structures and host-guest systems.
Self-Assembly and Hydrogen Bonding: The molecule has both hydrogen bond donors (the N-H protons of the amino group) and acceptors (the carbonyl oxygens of the phthalimide ring). This allows for the formation of well-defined intermolecular hydrogen bonds. Crystal structure analyses of similar molecules, like 4-aminophthalimide and N-butyl-4-butylamino-1,8-naphthalimide, reveal extensive hydrogen bonding networks that lead to the formation of infinite one-dimensional polymeric chains. researchgate.netnih.gov This propensity for self-assembly can be used to create gels, liquid crystals, or other ordered soft materials.
Host-Guest Interactions: this compound can act as a guest molecule that binds within the cavity of a larger host molecule, such as a cyclodextrin, calixarene, or cucurbituril. thno.org The hydrophobic butyl chain and the aromatic phthalimide ring can be encapsulated by the host's cavity, while the terminal amino group can remain outside to interact with the solvent or the host's rim. Such host-guest complexation can be used to enhance the solubility of the molecule, protect it from degradation, or control its release. The butyl chain plays a critical role in modulating these interactions by balancing hydrophobicity and steric effects within the host-guest complex.
Mechanistic Investigations of Biological Interactions of N 4 Amino Butyl Phthalimide and Its Derivatives
Molecular Recognition and Binding Mechanisms
The precise molecular recognition and binding mechanisms of N-[4-(Amino)butyl]phthalimide with specific biological targets such as enzyme active sites or receptor pockets are not extensively detailed in publicly available research. However, insights can be gleaned from molecular docking studies performed on structurally related phthalimide (B116566) derivatives. These studies suggest that the phthalimide moiety often plays a crucial role in binding.
In silico molecular docking studies on other phthalimide derivatives have identified key interactions. For example, in the case of certain 4-phthalimidobenzenesulfonamide derivatives, the phthalimide structure was found to interact with the active site of acetylcholinesterase (AChE). nih.gov Similarly, docking studies of pyrazolylphthalimide analogues with E. coli topoisomerase II DNA gyrase B and VEGFR-2 enzymes have highlighted the importance of the phthalimide moiety in binding. researchgate.net These findings suggest a general mode of interaction for the phthalimide core that likely extends to this compound.
Modulation of Biochemical Pathways at the Cellular Level
In vitro studies have demonstrated that this compound and its derivatives can modulate various biochemical pathways, most notably in the context of their antifungal activity. Research has shown that these compounds can inhibit biofilm formation and hyphal growth in pathogenic fungi like Candida species. nih.gov
The mechanism behind this activity involves the downregulation of specific genes that are critical for these processes. For example, treatment with this compound has been observed to decrease the expression of genes such as ECE1, HWP1, and UME6. nih.gov These genes are known to be involved in hyphal morphogenesis and the formation of biofilms, which are crucial for the virulence of Candida species. By inhibiting the expression of these genes, this compound disrupts the normal developmental pathways of the fungus, thereby exerting its antifungal effect.
Furthermore, studies on other phthalimide derivatives have revealed their potential to modulate inflammatory pathways. For instance, certain derivatives have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, and IL-6. researchgate.net While these studies were not conducted specifically on this compound, they point towards a broader potential for phthalimide-based compounds to interfere with cellular signaling cascades.
Structure-Activity Relationships (SAR) Focused on Molecular Mechanisms of this compound
The structure-activity relationship (SAR) for this compound and its derivatives provides valuable insights into the molecular features necessary for their biological effects. The general consensus from studies on various phthalimide derivatives is that both the phthalimide core and the N-substituent are critical for activity.
For this compound, the key structural components are the planar phthalimide ring system and the flexible butyl-amino side chain. The length and nature of the N-alkyl chain have been shown to be important determinants of activity in related compounds. For example, in a series of N-substituted phthalimides evaluated for hypolipidemic activity, compounds with substituents of a certain chain length, including a four-carbon chain, exhibited optimal activity. rsc.org
The presence of the terminal amino group in this compound is another crucial feature. This group can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a target protein. Modification of this amino group, for instance, through acylation or substitution, would be expected to significantly alter the compound's biological activity profile.
A study on N-substituted phthalimides against Candida species identified N-butylphthalimide as a potent inhibitor of biofilm formation. researchgate.net This suggests that the butyl chain itself contributes significantly to the anti-biofilm activity. The addition of a terminal amino group, as in this compound, could further enhance this activity or introduce new biological targets due to the change in physicochemical properties.
Table 1: Structure-Activity Relationship Insights for Phthalimide Derivatives
| Structural Feature | Influence on Biological Activity | Reference |
| Phthalimide Ring | Essential for binding to various biological targets, including enzymes. | nih.govnih.gov |
| N-Alkyl Chain Length | Optimal chain length can enhance activity; four-carbon chains have shown good activity in some series. | rsc.org |
| Terminal Amino Group | Potential for hydrogen bonding and ionic interactions, influencing binding affinity and specificity. | |
| Substituents on Phthalimide Ring | Can modulate electronic properties and steric interactions, affecting activity. |
Design of Molecular Probes for Investigating Biological Systems Based on the this compound Scaffold
The inherent fluorescence of the phthalimide core makes the this compound scaffold an attractive starting point for the design of molecular probes. nih.gov Fluorescent probes are powerful tools for visualizing and studying biological processes in real-time. The design of such probes often involves a fluorophore (the signaling unit), a recognition element (for binding to the target), and a linker.
In the case of this compound, the phthalimide moiety acts as the fluorophore. The fluorescence properties of phthalimides can be sensitive to the local environment, a characteristic known as solvatochromism, which can be exploited for sensing applications. The terminal amino group of the butyl chain serves as a convenient handle for chemical modification. This allows for the attachment of specific recognition motifs that can target the probe to a particular biomolecule or cellular compartment.
The design principles for fluorescent probes often rely on mechanisms such as Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). For a probe based on the this compound scaffold, the terminal amino group could act as a PET donor, quenching the fluorescence of the phthalimide fluorophore. Upon binding to a target, a conformational change or a chemical reaction could disrupt the PET process, leading to a "turn-on" fluorescence signal.
While specific examples of molecular probes derived directly from this compound are not extensively documented, the principles for their design are well-established. The combination of a fluorescent core and a reactive/modifiable side chain makes this compound a promising platform for the development of novel tools for chemical biology research.
Future Perspectives and Emerging Research Avenues for N 4 Amino Butyl Phthalimide
Integration of N-[4-(Amino)butyl]phthalimide into Emerging Technologies and Methodologies
The unique structural characteristics of this compound, specifically the combination of an amino group and a butyl group, contribute to its distinct fluorescence properties. smolecule.com This inherent fluorescence makes it a valuable tool for various scientific applications. In the realm of chemistry, it serves as a fluorescence probe for chemical analyses. smolecule.com Its utility extends to biology, where its fluorescent nature is harnessed in studies of biological systems. smolecule.com
One of the most promising technological applications for this compound is in the development of organic light-emitting diodes (OLEDs) and other photonic devices. smolecule.com Its ability to form complexes with metal ions, such as mercury salts, opens up possibilities for creating novel materials with unique properties applicable to materials science. smolecule.com
Furthermore, the core phthalimide (B116566) structure is recognized as a "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that can be readily modified to interact with a variety of biological targets, leading to the development of new therapeutic agents. nih.gov The versatility of the phthalimide subunit has been demonstrated in the design of compounds for a wide range of diseases. nih.gov
| Technology/Methodology | Application of this compound |
| Fluorescence Probes | Chemical analysis and biological systems studies. smolecule.com |
| Organic Electronics | Development of Organic Light-Emitting Diodes (OLEDs) and other photonic devices. smolecule.com |
| Materials Science | Formation of new complexes with metal ions for novel material development. smolecule.com |
| Medicinal Chemistry | Serves as a scaffold for designing new drug candidates. nih.gov |
Challenges and Opportunities in this compound Research
A significant area of opportunity for this compound research lies in its biological activity. The compound has demonstrated potential as an antifungal and anti-biofilm agent, particularly against Candida species. smolecule.com Its mechanism of action involves the downregulation of genes associated with biofilm formation and hyphal growth, making it a person of interest for further investigation in medical applications. smolecule.com The discovery of novel phthalimide analogs with potent antimicrobial and antitubercular activities highlights the potential for developing new and effective treatments for infectious diseases. nih.gov
However, a key challenge in harnessing the therapeutic potential of phthalimide derivatives is the need for gentle and near-neutral methods for deprotection, which is the removal of the phthalimide group to release a primary amine. While methods like hydrazinolysis and basic hydrolysis are common, they are not always suitable for sensitive molecules. organic-chemistry.org Developing milder deprotection techniques is a critical area of research.
Another challenge is optimizing the synthesis of N-phthalimide derivatives. While traditional methods often involve high-boiling point solvents, newer, more environmentally friendly approaches using ionic liquids or microwave irradiation are being explored to improve reaction conditions and yields. sphinxsai.com
| Research Area | Challenges | Opportunities |
| Medicinal Chemistry | Developing gentle deprotection methods for the phthalimide group. organic-chemistry.org | Designing potent antimicrobial and antitubercular agents. nih.gov |
| Antifungal Research | Further investigation into its mechanism of action against Candida species. | Development of new treatments for biofilm-related infections. smolecule.com |
| Chemical Synthesis | Optimizing reaction conditions and yields. | Exploring greener synthesis methods using ionic liquids or microwave irradiation. sphinxsai.com |
Interdisciplinary Research Directions and Collaborations Involving this compound
The diverse applications of this compound necessitate a multidisciplinary research approach. Collaboration between chemists, biologists, materials scientists, and medical researchers is crucial for unlocking its full potential.
Interaction studies focusing on the formation of metal complexes with this compound could lead to new materials with unique optical or electronic properties, a field ripe for collaboration between inorganic chemists and materials scientists. smolecule.com The synthesis and evaluation of novel phthalimide derivatives for antimicrobial and antimycobacterial activity require the combined expertise of synthetic organic chemists and microbiologists. nih.govsphinxsai.com Docking experiments and structure-activity relationship (SAR) analysis, which are computational methods to predict how a molecule will interact with a biological target, are essential for rationally designing more potent drug candidates and represent a key area for collaboration between computational chemists and medicinal chemists. nih.gov
Furthermore, the application of N-phthalimide derivatives as vulcanization inhibitors in the rubber industry points to potential collaborations with polymer scientists and engineers. sphinxsai.comresearchgate.net The broad substrate scope of reactions involving phthalimides, such as transamidation, also suggests opportunities for developing new synthetic methodologies through collaborations between organic chemists and chemical engineers. organic-chemistry.org
| Disciplines | Collaborative Research Areas |
| Chemistry & Materials Science | Development of novel materials with unique properties through the study of metal complexes. smolecule.com |
| Organic Chemistry & Microbiology | Synthesis and evaluation of new antimicrobial and antimycobacterial agents. nih.govsphinxsai.com |
| Computational & Medicinal Chemistry | Rational design of potent drug candidates using docking and SAR studies. nih.gov |
| Polymer Science & Engineering | Exploration of N-phthalimide derivatives as industrial additives, such as vulcanization inhibitors. sphinxsai.comresearchgate.net |
| Organic Chemistry & Chemical Engineering | Development of new and efficient synthetic methodologies. organic-chemistry.org |
Q & A
Q. What are the common synthetic routes to N-[4-(Amino)butyl]phthalimide, and how do reaction conditions influence product purity?
this compound is typically synthesized via nucleophilic substitution or alkylation reactions. A key intermediate is N-(4-Bromobutyl)phthalimide (CAS 5394-18-3), where the bromine atom is displaced by amines under basic conditions . For example, substituting the terminal bromine in N-(4-Bromobutyl)phthalimide with dimethylaniline yields N-(4-(2,6-dimethylaniline)butyl)phthalimide . Reaction conditions such as solvent polarity (e.g., butanol vs. DMSO), temperature, and catalyst choice (e.g., phase-transfer catalysts) significantly impact mono- vs. di-substitution products . Purity (>98%) is achieved via recrystallization or column chromatography, with melting points (76–80°C) and FT-IR/NMR used for validation .
Q. How does the reactivity of N-(4-Bromobutyl)phthalimide compare to other bromoalkylphthalimides in nucleophilic substitution reactions?
The bromine in N-(4-Bromobutyl)phthalimide exhibits moderate reactivity due to steric hindrance from the four-carbon chain, favoring substitutions with strong nucleophiles (e.g., amines, thiols). In contrast, N-(2-Bromoethyl)phthalimide (CAS 574-98-1) reacts faster due to shorter chain length, but may lead to over-alkylation in polyamine syntheses . Kinetic studies show that microwave irradiation enhances substitution rates for both derivatives, reducing side-product formation .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during N-alkylation of phthalimide derivatives?
Competing di-substitution or elimination can occur during N-alkylation. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) selectively promotes mono-alkylation by stabilizing transition states in biphasic systems . For example, alkylation with n-alkyl sulfonates under PTC yields mono-substituted derivatives, while halides require strict stoichiometric control to avoid di-substitution . Advanced purification techniques, such as preparative HPLC or fractional crystallization, resolve isomeric by-products .
Q. How can photodecarboxylative addition be applied to functionalize N-(bromoalkyl)phthalimides?
Photodecarboxylative addition enables the coupling of carboxylates (e.g., phenylacetate) to N-(bromoalkyl)phthalimides under UV light. This method generates hydroxyphthalimidine intermediates, which are dehydrated to form benzylated phthalimides . Key parameters include:
Q. What analytical methods resolve contradictions in reported melting points or spectral data for phthalimide derivatives?
Discrepancies in melting points (e.g., 76–80°C vs. 290°C for related derivatives) arise from polymorphic forms or impurities . Differential Scanning Calorimetry (DSC) and X-ray crystallography confirm polymorphism, while GC-MS and 2D NMR (e.g., HSQC, HMBC) identify trace impurities from incomplete alkylation or hydrolysis . For example, residual dibromobutane in N-(4-Bromobutyl)phthalimide lowers observed melting points .
Q. How do electronic effects influence the alkaline hydrolysis of 4-aryloxy-N-methylphthalimides to phthalic acids?
Electron-withdrawing substituents (e.g., nitro, cyano) on the aryloxy group accelerate hydrolysis by stabilizing the tetrahedral intermediate. For instance, 4-nitrophenoxy derivatives hydrolyze 5× faster than methoxy analogs under basic conditions (NaOH/EtOH, 80°C) . Kinetic studies using UV-Vis spectroscopy reveal a Hammett correlation (ρ = +1.2), confirming the role of electronic effects .
Methodological Guidance
Q. What protocols optimize the synthesis of imidazo[4,5-b]pyridine derivatives from N-(4-Bromobutyl)phthalimide?
- Step 1 : React N-(4-Bromobutyl)phthalimide with 2-aminopyridine in DMF at 100°C for 12 hours to form the imidazo core.
- Step 2 : Deprotect the phthalimide group via hydrazinolysis (NH2NH2/EtOH, reflux) to yield the free amine.
- Step 3 : Functionalize the amine with ketolide precursors (e.g., erythromycin derivatives) via reductive amination . LC-MS monitors intermediate purity, with yields >70% achieved via optimized stoichiometry .
Q. How can computational modeling predict regioselectivity in phthalimide alkylation reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict alkylation sites. For example, N-(4-Bromobutyl)phthalimide shows higher reactivity at the terminal bromine (ΔG‡ = 25 kcal/mol) versus internal positions (ΔG‡ = 32 kcal/mol) . Molecular dynamics simulations further validate solvent effects on reaction pathways .
Data Contradiction Analysis
Q. Why do some studies report conflicting yields for phthalimide-based calix[4]arene ligands?
Yield discrepancies (40–85%) arise from variations in macrocyclization conditions. High-dilution methods (<0.01 M) favor calix[4]arene formation, while concentrated solutions promote oligomers. 1H NMR integration and MALDI-TOF MS distinguish monomeric vs. polymeric products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
